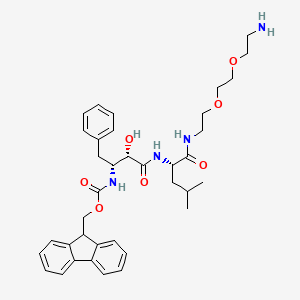

cIAP1 Ligand-Linker Conjugates 2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C37H48N4O7 |

|---|---|

分子量 |

660.8 g/mol |

IUPAC 名称 |

9H-fluoren-9-ylmethyl N-[(2R,3S)-4-[[(2S)-1-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C37H48N4O7/c1-25(2)22-33(35(43)39-17-19-47-21-20-46-18-16-38)40-36(44)34(42)32(23-26-10-4-3-5-11-26)41-37(45)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,42H,16-24,38H2,1-2H3,(H,39,43)(H,40,44)(H,41,45)/t32-,33+,34+/m1/s1 |

InChI 键 |

IMJARMFRGASVMW-WKNISULPSA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)NCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

规范 SMILES |

CC(C)CC(C(=O)NCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

产品来源 |

United States |

Foundational & Exploratory

The Structural Basis of cIAP1-Ligand Interaction: A Technical Guide for Drug Discovery

Abstract

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a pivotal regulator of cellular signaling pathways, governing inflammation, immunity, and cell death. Its E3 ubiquitin ligase activity is central to its function, and its dysregulation is implicated in numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of the structural basis of cIAP1's interaction with its ligands, with a focus on the Baculoviral IAP Repeat (BIR) domains. We will detail the molecular architecture of the ligand-binding pockets, summarize quantitative binding data for various antagonists, and provide comprehensive protocols for key biophysical and structural biology techniques. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the cIAP1-ligand interface for the design of novel therapeutics.

Introduction to cIAP1

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), and its close homolog cIAP2, are members of the IAP family of proteins, characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains.[1] These proteins are critical nodes in cellular signaling, particularly in the tumor necrosis factor (TNF) receptor superfamily pathways.[2] cIAP1 possesses a C-terminal RING (Really Interesting New Gene) domain that confers E3 ubiquitin ligase activity, allowing it to catalyze the attachment of ubiquitin chains to target proteins, thereby altering their function, localization, or stability.[1]

While initially named for their presumed ability to inhibit caspases, the primary role of cIAP1 is not direct caspase inhibition but rather the regulation of signaling cascades, most notably the NF-κB survival pathway.[3][4] Upon TNF-α stimulation, cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex where it ubiquitinates RIPK1, leading to the recruitment of downstream kinases and activation of NF-κB.[3][5] In many cancer cells, IAPs are overexpressed, which helps them evade apoptosis.[6] Consequently, small molecules that antagonize IAP function have emerged as a promising class of anti-cancer agents.[4][6] These antagonists, often called SMAC mimetics, mimic the N-terminal sequence of the endogenous IAP antagonist, SMAC/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP Binding protein with Low pI).[7] Binding of these mimetics to cIAP1 induces its rapid auto-ubiquitination and subsequent degradation by the proteasome, which switches the TNF signaling outcome from survival to apoptosis.[4][8]

The Molecular Architecture of cIAP1

cIAP1 is a multi-domain protein essential for its regulatory functions. Its structure comprises three tandem BIR domains (BIR1, BIR2, BIR3) at the N-terminus, a central caspase activation and recruitment domain (CARD), and a C-terminal RING E3 ligase domain.[1]

-

BIR Domains: These are zinc-finger motifs of approximately 70 amino acids that mediate protein-protein interactions.[1]

-

BIR1: This domain is primarily responsible for the interaction with TNF Receptor-Associated Factor 2 (TRAF2), which is crucial for recruiting cIAP1 to the TNFR signaling complex.[9]

-

BIR2: The specific role of the BIR2 domain in cIAP1 is less defined compared to BIR1 and BIR3.

-

BIR3: This domain is the critical binding site for the endogenous antagonist SMAC/DIABLO and for SMAC mimetic drugs.[9][10] It contains a conserved surface groove that recognizes the N-terminal IAP-binding motif (IBM) of its binding partners.[10][11]

-

-

CARD Domain: The function of the CARD domain in cIAP1 is not fully elucidated, and it has not been shown to interact with caspases in the same manner as other CARD-containing proteins.[1]

-

RING Domain: This domain possesses E3 ubiquitin ligase activity. The binding of SMAC mimetics to the BIR3 domain induces a conformational change that unleashes the RING domain, leading to dimerization and activation of its E3 ligase function, which results in the auto-ubiquitination and degradation of cIAP1.[1][8]

The cIAP1-BIR3 Ligand Binding Site

The structural basis for cIAP1's recognition of ligands is best understood through the crystal structures of its BIR3 domain in complex with peptides and small molecules.[6][10] The interaction primarily involves a shallow, conserved groove on the surface of the BIR3 domain.[12]

Endogenous ligands like SMAC and Caspase-9, as well as SMAC mimetic drugs, present an N-terminal tetrapeptide sequence (Ala-Val-Pro-Ile in SMAC) that slots into this groove.[7] The key interactions are:

-

N-terminal Anchor: The terminal α-amino group of the ligand's first residue forms a critical charge-stabilized hydrogen bond with a conserved aspartate residue (Asp314) in the cIAP1-BIR3 domain.[10] This interaction is fundamental for anchoring the ligand in the binding pocket.

-

Hydrophobic Pockets: The side chains of the ligand's residues fit into specific hydrophobic pockets within the groove. For instance, the valine residue of the SMAC peptide inserts into a hydrophobic pocket on the BIR3 surface.[10]

-

Backbone Interactions: The ligand's backbone forms hydrogen bonds with the backbone of a β-strand in the BIR3 domain (specifically with Arg308), effectively extending the protein's β-sheet.[10]

-

Pi-Stacking Interactions: A conserved tryptophan residue (Trp323) in cIAP1-BIR3 provides a surface for π-stacking interactions with aromatic or cyclic moieties present in many synthetic SMAC mimetics, further enhancing binding affinity.[6]

The high degree of structural conservation in this binding groove among different IAP proteins, such as XIAP and cIAP2, explains why many SMAC mimetics are pan-IAP inhibitors.[6] However, subtle differences can be exploited to design selective inhibitors.

Signaling Pathways Involving cIAP1

cIAP1 is a master regulator of the TNFα signaling pathway, deciding between cell survival and cell death. The binding of a ligand, such as a SMAC mimetic, dramatically alters the output of this pathway.

Caption: TNFα signaling pathway modulation by cIAP1 and SMAC mimetics.

Upon TNFα binding, TNFR1 recruits adaptors like TRADD and TRAF2, which in turn recruit cIAP1.[5][13] cIAP1 ubiquitinates RIPK1 with K63-linked chains, creating a scaffold for the activation of the IKK complex and subsequent NF-κB-mediated transcription of pro-survival genes.[5] When a SMAC mimetic binds to and induces the degradation of cIAP1, RIPK1 is no longer ubiquitinated in this manner.[7] This allows for the dissociation of the initial complex and the formation of a secondary, cytosolic death-inducing complex (Complex II), which includes FADD and Caspase-8, leading to apoptosis.[7]

Quantitative Analysis of cIAP1-Ligand Interactions

The affinity of various ligands for cIAP1 has been quantified using several biophysical techniques. This data is critical for structure-activity relationship (SAR) studies in drug development.

Table 1: Binding Affinities of Endogenous Peptides to cIAP1-BIR3

| Ligand | Sequence | Kd (nM) | Method | Reference |

|---|---|---|---|---|

| SMAC Peptide | AVPIAQKS | 85 | SPR | [10][12] |

| Caspase-9 Peptide| ATPSPIET | 48 | SPR |[10][12] |

Table 2: Binding Affinities (Ki) of Synthetic SMAC Mimetics to IAP Proteins

| Compound | cIAP1 Ki (nM) | cIAP2 Ki (nM) | XIAP Ki (nM) | Selectivity (XIAP/cIAP1) | Method | Reference |

|---|---|---|---|---|---|---|

| 3 (p-F) | 1.8 | 4.9 | 1500 | 833 | FPA | [14] |

| 4 (p-Cl) | 1.1 | 3.0 | 1100 | 1000 | FPA | [14] |

| 5 (p-Br) | 3.2 | 9.5 | 3000 | 938 | FPA | [14] |

| 6 (p-I) | 11.6 | 21.4 | 2000 | 172 | FPA | [14] |

| 7 (p-Me) | 5.3 | 11.8 | 3200 | 604 | FPA | [14] |

FPA: Fluorescence Polarization Assay

Experimental Protocols

Accurate characterization of cIAP1-ligand interactions relies on robust experimental methodologies. Below are generalized protocols for key techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS).[15][16]

Protocol:

-

Sample Preparation:

-

Express and purify the cIAP1-BIR3 domain to >95% purity.

-

Prepare the ligand (e.g., SMAC mimetic) and dissolve it in the final dialysis buffer.

-

Perform exhaustive dialysis of the protein into the final experimental buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The ligand must be dissolved in the exact same buffer from the final dialysis step to minimize heats of dilution.[15]

-

Degas all solutions immediately prior to use to prevent bubble formation.[15]

-

Accurately determine the concentrations of both protein and ligand.

-

-

ITC Experiment Setup:

-

By convention, place the macromolecule (cIAP1-BIR3, typically 5-50 µM) in the sample cell.[17]

-

Load the ligand (typically 10-fold higher concentration than the protein) into the injection syringe.[17]

-

Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., one initial 0.4 µL injection followed by 19 injections of 2 µL).

-

-

Data Acquisition and Analysis:

-

Perform an initial control experiment by titrating the ligand into buffer alone to determine the heat of dilution.

-

Run the main experiment titrating the ligand into the protein solution.

-

Subtract the heat of dilution from the experimental data.

-

Integrate the resulting peaks and plot the heat change per injection against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one set of sites) to determine Kd, n, ΔH, and ΔS.[18]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time, providing kinetic data (kon, koff) and affinity (Kd).[19][20]

Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5 dextran (B179266) chip).

-

Activate the carboxyl groups on the chip surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[21]

-

Immobilize the cIAP1-BIR3 protein (the ligand in SPR terminology) onto the activated surface via amine coupling. Aim for a suitable immobilization level (e.g., ~400 Resonance Units, RU).[20]

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.[22]

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of the analyte (the SMAC mimetic or peptide) in running buffer (e.g., HBS-EP+). The concentration range should ideally span from 10-fold below to 10-fold above the expected Kd.[19]

-

Inject the analyte solutions over the sensor surface (including a reference flow cell without immobilized protein) at a constant flow rate (e.g., 30 µL/min).[20]

-

Monitor the association phase during injection and the dissociation phase during buffer flow.

-

Between analyte injections, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer) if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active channel data to correct for bulk refractive index changes.

-

Perform a global fit of the resulting sensorgrams (RU vs. time) to a kinetic binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

X-Ray Crystallography (Co-crystallization)

X-ray crystallography provides high-resolution, three-dimensional structural information of the protein-ligand complex, revealing the precise binding mode and key molecular interactions.[23][24]

Protocol:

-

Protein-Ligand Complex Formation:

-

Purify the cIAP1-BIR3 domain to a high concentration (typically 10-20 mg/mL) and >98% purity.[25]

-

Prepare a concentrated stock of the ligand in a suitable solvent (e.g., 100 mM in DMSO).[25]

-

Incubate the protein with the ligand prior to setting up crystallization trials. A 5- to 10-fold molar excess of the ligand is recommended to ensure saturation of the binding sites.[25] The incubation time can range from 30 minutes to several hours.[25]

-

-

Crystallization Screening:

-

Use the sitting-drop or hanging-drop vapor diffusion method.

-

Pipette a small volume (e.g., 100-200 nL) of the protein-ligand complex solution and mix it with an equal volume of reservoir solution from a sparse-matrix screen (commercial or in-house).

-

Equilibrate the drop against the larger volume of the reservoir solution.

-

Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over days to weeks.

-

-

Crystal Optimization and Data Collection:

-

Optimize initial crystal hits by varying precipitant concentration, pH, and additives.

-

Cryo-protect suitable crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination:

-

Process the diffraction data (indexing, integration, scaling).

-

Solve the structure using molecular replacement with a known apo-structure of cIAP1-BIR3 as a search model.

-

Build the protein-ligand model into the resulting electron density maps and refine the structure to produce the final high-resolution model.[26]

-

Experimental and Drug Discovery Workflow

The discovery of novel cIAP1 ligands follows a structured workflow, integrating various experimental techniques to identify and optimize lead compounds.

Caption: A typical workflow for the discovery and development of cIAP1 inhibitors.

Conclusion

The cIAP1 protein, particularly its BIR3 domain, presents a well-defined and druggable target for the development of anti-cancer therapeutics. A deep understanding of the structural features governing the cIAP1-ligand interaction is paramount for the rational design of potent and selective inhibitors. SMAC mimetics effectively antagonize cIAP1 function by binding to the BIR3 groove, triggering the E3 ligase activity of the RING domain and promoting proteasomal degradation of cIAP1. This event critically shifts the balance of TNF signaling from a pro-survival to a pro-apoptotic outcome. The integration of biophysical techniques like ITC and SPR with high-resolution structural methods such as X-ray crystallography provides a powerful toolkit for dissecting these interactions and driving the optimization of novel therapeutic agents. Future efforts will likely focus on developing next-generation ligands with improved selectivity and pharmacokinetic properties to maximize therapeutic efficacy and minimize off-target effects.

References

- 1. Inhibitor of apoptosis proteins and their relatives: IAPs and other BIRPs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cIAP1 and TAK1 protect cells from TNF-induced necrosis by preventing RIP1/RIP3-dependent reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 5. researchgate.net [researchgate.net]

- 6. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Portal [ourarchive.otago.ac.nz]

- 9. Distinct BIR domains of cIAP1 mediate binding to and ubiquitination of tumor necrosis factor receptor-associated factor 2 and second mitochondrial activator of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

- 12. The structure of the BIR3 domain of cIAP1 in complex with the N-terminal peptides of SMAC and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 18. cbgp.upm.es [cbgp.upm.es]

- 19. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 21. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]

- 22. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]

- 23. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 24. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 26. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

The Crucial Connecting Element: An In-depth Technical Guide to Linker Chemistry for cIAP1 Degraders

For Researchers, Scientists, and Drug Development Professionals

The development of targeted protein degraders has opened a new frontier in therapeutic intervention. Among the various strategies, the recruitment of the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), an E3 ubiquitin ligase, offers a compelling approach for eliminating proteins of interest (POIs). These bifunctional molecules, often termed Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), consist of a ligand for the target protein, a ligand for cIAP1, and a crucial connecting linker. While the choice of ligands determines the "what," the linker chemistry dictates the "how effective," profoundly influencing the potency, selectivity, and physicochemical properties of the degrader. This guide delves into the core principles of linker design for cIAP1 degraders, summarizing key quantitative data and providing detailed experimental protocols to empower researchers in this dynamic field.

The Role of the Linker in Ternary Complex Formation

The primary function of a cIAP1-recruiting degrader is to induce the formation of a productive ternary complex between cIAP1 and the POI. The linker is not a passive spacer but an active component that governs the geometry and stability of this complex. An optimal linker facilitates the correct orientation of cIAP1's RING domain towards accessible lysine (B10760008) residues on the POI, enabling efficient polyubiquitination and subsequent degradation by the proteasome.[1] Linker length, composition, and rigidity are critical parameters that must be empirically optimized for each target and ligand pair.[2][]

-

Linker Length: If a linker is too short, steric hindrance can prevent the formation of a stable ternary complex. Conversely, an excessively long linker can lead to unproductive binding modes and increased entropic penalties, reducing degradation efficiency.[4]

-

Linker Composition: The chemical makeup of the linker, commonly featuring polyethylene (B3416737) glycol (PEG) or alkyl chains, impacts the degrader's solubility, cell permeability, and potential to form specific interactions within the ternary complex.[5][6]

-

Linker Rigidity: The introduction of rigid elements, such as aromatic rings or cyclic structures, can constrain the conformational flexibility of the degrader, which may pre-organize the molecule into a bioactive conformation but can also hinder the formation of a productive complex if not optimally designed.[4]

Quantitative Analysis of Linker Impact on Degradation

Systematic optimization of the linker is paramount for developing potent cIAP1 degraders. The following tables summarize quantitative data from studies on SNIPERs, illustrating the impact of different cIAP1 ligands and linker modifications on degradation efficacy, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| Target Protein | cIAP1 Ligand | Linker Composition/Length | DC50 (µM) | Cell Line | Reference |

| BCR-ABL | Bestatin | Hexyl | ~30 | K562 | [7] |

| BCR-ABL | Bestatin | Decyl | ~30 | K562 | [7] |

| BCR-ABL | MV-1 | - | 10 | K562 | [8] |

| BCR-ABL | LCL161 derivative | - | 5 | K562 | [8] |

| BCR-ABL | Bestatin | - | 10 | K562 | [8] |

| BCR-ABL | MV-1 | - | 0.3 | K562 | [8] |

| BCR-ABL | LCL161 derivative | - | 0.3 | - | [8] |

| Target Protein | cIAP1 Ligand | Linker Composition/Length | DC50 (nM) | Cell Line | Reference |

| BTK | Aminopyrazole derivative | 5-unit PEG | 182 ± 57 | THP-1 | [7] |

| BTK | Aminopyrazole derivative | 2-unit PEG | Inactive | THP-1 | [7] |

| CRABP-II | Bestatin | - | ~1000 | HT1080 | [7] |

| BRD4 | LCL-161 derivative | - | ~100 | - | [7] |

| ERα | LCL161 derivative | PEG | 97 | - | [8] |

Signaling and Mechanistic Pathways

The recruitment of cIAP1 by a degrader initiates a cascade of events leading to the ubiquitination and degradation of the target protein. The process begins with the formation of the ternary complex, which activates cIAP1's E3 ligase activity. This often involves the dimerization of its RING domain.[9] Activated cIAP1, in conjunction with an E1 ubiquitin-activating enzyme and an E2 ubiquitin-conjugating enzyme, facilitates the transfer of ubiquitin molecules to lysine residues on the POI. The formation of a polyubiquitin (B1169507) chain, typically linked via K48, serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[1] It is noteworthy that many cIAP1-based degraders also induce the auto-ubiquitination and subsequent degradation of cIAP1 itself.[7]

Caption: cIAP1-mediated protein degradation pathway.

Experimental Workflows and Protocols

The evaluation of novel cIAP1 degraders requires a systematic workflow to characterize their efficacy and mechanism of action. This typically involves cell-based assays to measure protein degradation, confirm the mechanism of action, and assess downstream cellular consequences.

Caption: General experimental workflow for cIAP1 degrader evaluation.

Detailed Experimental Protocols

Protocol 1: In-Cell Protein Degradation Assay via Western Blotting

This protocol details the method to quantify the degradation of a target protein and cIAP1 following treatment with a degrader.[10]

Materials:

-

Target-expressing cell line

-

Complete growth medium

-

cIAP1 degrader stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

Primary antibodies (anti-POI, anti-cIAP1, anti-loading control e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of treatment. Incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the cIAP1 degrader in complete growth medium. Include a vehicle control (DMSO). Remove the medium from cells and replace it with the medium containing the degrader or vehicle. Incubate for the desired time (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Lysate Preparation: Transfer lysates to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Transfer the supernatant to new tubes. Determine the protein concentration using a BCA assay according to the manufacturer's protocol.

-

Sample Preparation for SDS-PAGE: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-POI or anti-cIAP1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an ECL substrate and an imaging system.

-

-

Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate DC50 and Dmax values from the dose-response curve.

Protocol 2: Immunoprecipitation of Ubiquitinated Protein of Interest

This protocol is used to confirm that the degrader induces the ubiquitination of the target protein.[10]

Materials:

-

Cell lysis buffer for IP (e.g., Triton-based buffer with protease and deubiquitinase inhibitors like NEM)

-

Protein A/G agarose (B213101) or magnetic beads

-

Anti-POI antibody for immunoprecipitation

-

Anti-ubiquitin antibody for Western blotting

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 1x Laemmli sample buffer)

Procedure:

-

Cell Treatment and Lysis: Treat cells with the cIAP1 degrader and a proteasome inhibitor (e.g., MG132) for a few hours prior to lysis to allow accumulation of ubiquitinated proteins. Prepare cell lysates as described in the Western Blotting protocol, using the IP lysis buffer.

-

Pre-clearing Lysates: Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the anti-POI antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Bead Capture: Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.

-

Elution: After the final wash, aspirate the supernatant completely. Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on the POI.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures cell viability to assess the cytotoxic effects of the cIAP1 degrader.[10]

Materials:

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat cells with serial dilutions of the cIAP1 degrader for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

This guide is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific cell lines and target proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. explorationpub.com [explorationpub.com]

- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Ubiquitin-associated Domain of Cellular Inhibitor of Apoptosis Proteins Facilitates Ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

cIAP1: A Pivotal Target for Novel Cancer Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), a member of the Inhibitor of Apoptosis (IAP) family, has emerged as a critical regulator of programmed cell death and immune signaling pathways. Its frequent dysregulation in various malignancies has positioned it as a compelling target for the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of cIAP1's multifaceted role in cancer biology, its intricate involvement in signaling networks, and the therapeutic strategies being employed to modulate its activity. Detailed experimental protocols, quantitative data from preclinical and clinical studies, and visualizations of key pathways are presented to equip researchers and drug development professionals with the essential knowledge to advance the targeting of cIAP1 in oncology.

Introduction to cIAP1: A Dual Regulator of Cell Fate and Inflammation

cIAP1, also known as BIRC2, is a 618-amino acid protein characterized by the presence of three N-terminal Baculoviral IAP Repeat (BIR) domains, a central Ubiquitin-Associated (UBA) domain, a Caspase Recruitment Domain (CARD), and a C-terminal Really Interesting New Gene (RING) E3 ubiquitin ligase domain.[1] This modular architecture allows cIAP1 to function as a scaffold and an enzyme, orchestrating complex cellular responses.

Initially identified for their ability to inhibit apoptosis, it is now understood that cIAP1 and its close homolog cIAP2 are not direct inhibitors of caspases.[2] Instead, their primary anti-apoptotic function is mediated through their E3 ubiquitin ligase activity, which regulates key signaling nodes in both the extrinsic apoptosis pathway and the NF-κB survival pathway.[3][4] cIAP1's ability to control these opposing pathways places it at a critical juncture in determining a cell's response to various stimuli, including those from the tumor microenvironment.

The Role of cIAP1 in Cancer

The overexpression of cIAP1 has been documented in a wide range of human cancers and is often associated with tumor progression, therapeutic resistance, and poor prognosis.[5] Its oncogenic functions are primarily attributed to its ability to:

-

Suppress Apoptosis: By ubiquitinating and targeting key components of the apoptotic machinery for degradation, cIAP1 raises the threshold for cell death.[6]

-

Promote Pro-Survival Signaling: cIAP1 is a critical mediator of the canonical and non-canonical NF-κB pathways, which drive the expression of genes involved in cell survival, proliferation, and inflammation.[7]

-

Facilitate Chemoresistance: The anti-apoptotic and pro-survival functions of cIAP1 contribute to the resistance of cancer cells to conventional chemotherapeutic agents and radiation therapy.[3][8][9]

cIAP1 Signaling Pathways: A Balancing Act

cIAP1's influence on cell fate is intricately linked to its role in two major signaling pathways: the TNF-α signaling pathway and the non-canonical NF-κB pathway.

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that can induce either cell survival or apoptosis, depending on the cellular context. cIAP1 plays a pivotal role in tipping this balance towards survival. Upon TNF-α binding to its receptor, TNFR1, a signaling complex (Complex I) is formed, which includes TRADD, TRAF2, and RIPK1. cIAP1 is recruited to this complex via its interaction with TRAF2.[10][11]

Within Complex I, cIAP1's E3 ligase activity is crucial for the K63-linked polyubiquitination of RIPK1.[7][10] This ubiquitination serves as a scaffold to recruit downstream signaling molecules, including the IKK complex, leading to the activation of the canonical NF-κB pathway and the transcription of pro-survival genes.[10] In the absence of cIAP1-mediated ubiquitination, RIPK1 can dissociate from Complex I and form a cytosolic death-inducing complex (Complex II) with FADD and caspase-8, leading to apoptosis.[10][12]

Non-Canonical NF-κB Pathway

The non-canonical NF-κB pathway is crucial for the development and function of the immune system and is often dysregulated in cancer. In resting cells, this pathway is kept inactive by the continuous degradation of NF-κB-inducing kinase (NIK). cIAP1, in a complex with TRAF2 and TRAF3, acts as the E3 ligase that ubiquitinates NIK, targeting it for proteasomal degradation.[13][14][15]

Upon stimulation of certain TNFR superfamily members (e.g., BAFF-R, CD40), the TRAF2/TRAF3/cIAP1 complex is recruited to the receptor. This leads to the ubiquitination and degradation of TRAF3, which in turn stabilizes NIK.[13][14] Accumulated NIK then phosphorylates and activates IKKα, which subsequently phosphorylates p100, leading to its processing into the active p52 subunit. The p52/RelB heterodimer then translocates to the nucleus to activate the transcription of target genes.[6][9][15]

cIAP1 as a Therapeutic Target: The Rise of SMAC Mimetics

The central role of cIAP1 in promoting cancer cell survival has made it an attractive target for therapeutic intervention. The primary strategy for targeting cIAP1 involves the use of small molecule IAP inhibitors, also known as SMAC mimetics. These compounds are designed to mimic the N-terminal tetrapeptide of the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC)/DIABLO.[11]

SMAC mimetics bind to the BIR domains of cIAP1, inducing a conformational change that activates its E3 ligase activity.[3] This leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[10][11] The degradation of cIAP1 has two major consequences for cancer cells:

-

Sensitization to Apoptosis: The loss of cIAP1 prevents the ubiquitination of RIPK1 in the TNF-α signaling pathway, thereby promoting the formation of the death-inducing Complex II and sensitizing cells to apoptosis.[11]

-

Activation of the Non-Canonical NF-κB Pathway: The degradation of the cIAP1/TRAF2/TRAF3 complex leads to the stabilization of NIK and the activation of the non-canonical NF-κB pathway, which can, in some contexts, lead to the production of TNF-α, creating a positive feedback loop that enhances apoptosis.[2][16]

Quantitative Data on SMAC Mimetics

Several SMAC mimetics have been developed and evaluated in preclinical and clinical studies. Their efficacy is often quantified by their binding affinity (Ki) to IAP proteins and their half-maximal inhibitory concentration (IC50) in cell-based assays.

Table 1: Binding Affinities (Ki, nM) of SMAC Mimetics for IAP Proteins

| Compound | cIAP1 | cIAP2 | XIAP | Reference(s) |

| LCL161 | 1.9 | 5.1 | 66.4 | [17] |

| Birinapant | <1 | <1 | 45 | [18] |

| Debio 1143 (AT-406) | 1.9 | 5.1 | 66.4 | [17] |

| GDC-0152 | <60 | <60 | <60 | [17] |

| Compound 1 | 2.5 | 4.5 | 156 | [19] |

| Compound 2 | 4.7 | 10.3 | 323 | [19] |

| Compound 5 | 3.2 | 9.5 | 2900 | [19] |

Table 2: In Vitro Activity (IC50, nM) of SMAC Mimetics in Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference(s) |

| LCL161 | Hep3B (HCC) | 10230 | [17] |

| LCL161 | PLC5 (HCC) | 19190 | [17] |

| Birinapant | MDA-MB-231 (Breast) | ~1-10 | [20] |

| Debio 1143 (AT-406) | MDA-MB-231 (Breast) | Not specified | [17] |

| Compound 5 | MDA-MB-231 (Breast) | 46 | [19] |

| Compound 6 | MDA-MB-231 (Breast) | 17 | [19] |

Table 3: Overview of Clinical Trials for Key SMAC Mimetics

| Compound | Phase | Indication(s) | Key Findings/Status | Reference(s) |

| LCL161 | Phase II | Myelofibrosis | 30% objective response rate; median overall survival of 34 months. Most common adverse events were nausea/vomiting and fatigue. | [7][19] |

| Phase I | Solid Tumors | Well-tolerated up to 1800 mg. Some patients experienced cytokine release syndrome. | [21] | |

| Birinapant | Phase II | Ovarian Cancer | Minimal single-agent activity. Consistent target suppression observed. | [22] |

| Phase I/II | Various Cancers | Several trials terminated due to lack of efficacy or funding. | [10] | |

| Debio 1143 (Xevinapant) | Phase II | Head and Neck Squamous Cell Carcinoma (HNSCC) | In combination with chemoradiotherapy, significantly improved locoregional control and progression-free survival. | [15][23] |

| Phase III | HNSCC | Trilynx and X-Ray Vision trials discontinued (B1498344) for futility. | [4] | |

| Phase I | HNSCC | Recommended Phase 2 dose of 200 mg/day established in combination with cisplatin (B142131) chemoradiotherapy. | [24] |

Experimental Protocols

In Vitro cIAP1 Auto-Ubiquitination Assay

This assay measures the E3 ubiquitin ligase activity of cIAP1 by detecting its auto-ubiquitination.

Materials:

-

Recombinant human cIAP1 protein

-

Recombinant human E1 ubiquitin-activating enzyme (e.g., UBE1)

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5b)

-

Human ubiquitin

-

ATP solution (10 mM)

-

10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT)

-

SDS-PAGE loading buffer

-

Deionized water

-

Test compounds (e.g., SMAC mimetics) dissolved in DMSO

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, add the components in the following order:

-

Deionized water to a final volume of 50 µL

-

5 µL of 10x ubiquitination buffer

-

5 µL of 10 mM ATP

-

Diluted E1 enzyme (e.g., 100 ng)

-

Diluted E2 enzyme (e.g., 200 ng)

-

Diluted ubiquitin (e.g., 1-5 µg)

-

Recombinant cIAP1 (e.g., 0.5-1 µg)

-

Test compound or DMSO (vehicle control)

-

-

Mix the components gently by pipetting.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE followed by Western blotting using an anti-cIAP1 antibody to detect the ubiquitinated forms of cIAP1, which will appear as a high-molecular-weight smear or ladder.

Cell Viability Assay (Resazurin-based)

This assay measures the metabolic activity of viable cells to assess the cytotoxic effects of cIAP1 inhibitors.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well opaque-walled tissue culture plates

-

Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in DPBS, filter-sterilized)

-

Test compounds (e.g., SMAC mimetics) dissolved in DMSO

-

Plate reader capable of fluorescence measurement (Ex/Em: ~560/590 nm)

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO) to the appropriate wells. Include wells with medium only for background measurement.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

Add 10-20 µL of the resazurin solution to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background fluorescence. Plot the results to determine the IC50 value of the compound.

Fluorescence Polarization (FP) Assay for Protein-Protein Interaction

This assay measures the binding affinity between a cIAP1 domain (e.g., BIR3) and a fluorescently labeled peptide (e.g., a SMAC-derived peptide).

Materials:

-

Purified recombinant cIAP1 BIR3 domain

-

Fluorescently labeled peptide probe (e.g., FITC-AVPI)

-

FP buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

Black, low-volume 384-well plates

-

Test compounds (unlabeled SMAC mimetics)

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Probe Binding Assay:

-

Prepare a serial dilution of the cIAP1 BIR3 protein in FP buffer.

-

Add a fixed, low concentration of the fluorescent peptide probe to each well.

-

Add the diluted protein to the wells.

-

Incubate at room temperature for 30 minutes to reach binding equilibrium.

-

Measure the fluorescence polarization. The polarization will increase as more probe binds to the protein.

-

-

Competitive Binding Assay:

-

Determine a concentration of cIAP1 BIR3 that gives a significant shift in polarization from the probe binding assay.

-

Prepare serial dilutions of the unlabeled test compound.

-

In the wells of a 384-well plate, add the fixed concentration of cIAP1 BIR3 protein and the fluorescent peptide probe.

-

Add the serially diluted test compound.

-

Incubate at room temperature for 30 minutes.

-

Measure the fluorescence polarization. The polarization will decrease as the test compound displaces the fluorescent probe from the protein.

-

Calculate the Ki value from the IC50 of the competition curve.

-

cIAP1 Substrates in Cancer

The E3 ligase activity of cIAP1 targets a variety of substrates for ubiquitination, influencing their stability and function. Key substrates with relevance to cancer include:

-

RIPK1: As discussed, cIAP1-mediated ubiquitination of RIPK1 is a critical checkpoint in TNF-α signaling, promoting survival over apoptosis.[2][25]

-

NIK (NF-κB-inducing kinase): cIAP1 is the primary E3 ligase responsible for the degradation of NIK, thereby suppressing the non-canonical NF-κB pathway.[14]

-

TRAF2: cIAP1 can ubiquitinate and regulate the stability of its binding partner, TRAF2.[16]

-

Caspase-3 and -7: Although not direct inhibitors, cIAP1 can bind to and ubiquitinate processed forms of caspase-3 and -7, potentially targeting them for degradation.[6][26][27]

-

SMAC/DIABLO: cIAP1 can ubiquitinate the endogenous IAP antagonist SMAC, leading to its degradation.[6]

-

XIAP and cIAP2: cIAP1 can mediate the ubiquitination and degradation of other IAP family members, creating a complex regulatory network.[14]

-

MAD1: cIAP1 can destabilize MAD1, an antagonist of the oncoprotein c-MYC, thereby indirectly promoting c-MYC activity.[5]

Conclusion and Future Directions

cIAP1 stands as a validated and compelling target for cancer therapy. Its central role in regulating apoptosis and pro-survival signaling pathways provides a strong rationale for the development of cIAP1 inhibitors. SMAC mimetics have demonstrated promising preclinical activity and have entered clinical evaluation, although their single-agent efficacy has been modest in some settings.

Future research and development efforts are likely to focus on:

-

Combination Therapies: Combining SMAC mimetics with conventional chemotherapy, radiotherapy, or other targeted agents to overcome resistance and enhance therapeutic efficacy.[10][20][28]

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to cIAP1-targeted therapies.

-

Novel Inhibitory Mechanisms: Exploring alternative strategies to modulate cIAP1 activity beyond BIR domain antagonism.

-

Understanding Resistance Mechanisms: Elucidating the mechanisms by which cancer cells develop resistance to SMAC mimetics to inform the development of next-generation inhibitors and combination strategies.

The continued investigation of cIAP1 biology and the development of innovative therapeutic strategies hold the promise of delivering new and effective treatments for a range of cancers.

References

- 1. scilit.com [scilit.com]

- 2. cIAP1 and cIAP2 facilitate cancer cell survival by functioning as E3 ligases that promote RIP1 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cIAP1 - An apoptotic regulator with implications in drug resistant cancers | Antibody News: Novus Biologicals [novusbio.com]

- 4. mdpi.com [mdpi.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. The E3 Ubiquitin Ligase cIAP1 Binds and Ubiquitinates Caspase-3 and -7 via Unique Mechanisms at Distinct Steps in Their Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Final results of a phase 2 clinical trial of LCL161, an oral SMAC mimetic for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Smac mimetics can provoke lytic cell death that is neither apoptotic nor necroptotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Smac Mimetics to Therapeutically Target IAP Proteins in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substrates of IAP ubiquitin ligases identified with a designed orthogonal E3 ligase, the NEDDylator - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 22. Pharmacodynamic markers and clinical results from the Phase II Study of the SMAC-Mimetic Birinapant in Women with Relapsed Platinum-Resistant or Refractory Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. Phase I Trial of Debio 1143, an Antagonist of Inhibitor of Apoptosis Proteins, Combined with Cisplatin Chemoradiotherapy in Patients with Locally Advanced Squamous Cell Carcinoma of the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Debio 1143-201 Dose-finding and Efficacy Phase I/II Trial [clin.larvol.com]

- 26. debiopharm.com [debiopharm.com]

- 27. The E3 ubiquitin ligase cIAP1 binds and ubiquitinates caspase-3 and -7 via unique mechanisms at distinct steps in their processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to SNIPER Technology for cIAP1 Degradation

This guide provides a comprehensive overview of the core principles of Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) technology, with a specific focus on its mechanism for inducing the degradation of cellular inhibitor of apoptosis protein 1 (cIAP1). This document is intended for researchers, scientists, and drug development professionals.

Core Principles of SNIPER Technology

SNIPERs are heterobifunctional molecules designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][][3] They achieve this by hijacking inhibitor of apoptosis (IAP) proteins, which function as E3 ubiquitin ligases.[1][][3] The general structure of a SNIPER molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that binds to an IAP protein (such as cIAP1, cIAP2, or XIAP), and a linker that connects these two ligands.[1] Unlike some other targeted protein degradation technologies, SNIPERs often induce the simultaneous degradation of the target protein and the recruited IAP E3 ligase, such as cIAP1.[1] This dual-action can be particularly advantageous in cancer therapy, as IAPs are frequently overexpressed in cancer cells and contribute to therapeutic resistance.[4]

The Mechanism of SNIPER-Induced cIAP1 Degradation

A key feature of many SNIPERs is their ability to induce the autoubiquitination and subsequent proteasomal degradation of cIAP1.[5][6] This process is primarily triggered by the binding of the IAP antagonist portion of the SNIPER molecule to the BIR domains of cIAP1.[7][8] This interaction is often sufficient to induce a conformational change in cIAP1 that stimulates its E3 ligase activity, leading to autoubiquitination and degradation.[7][8]

Notably, the degradation of cIAP1 does not typically require the formation of a ternary complex with the target protein.[7][8] This has been demonstrated through experiments using modified SNIPER molecules. For instance, a SNIPER with a non-binding ligand for the target protein can still effectively induce the degradation of cIAP1, but not the target protein or XIAP.[7][8] Conversely, a SNIPER with a modified IAP ligand that cannot bind to cIAP1 fails to degrade cIAP1, XIAP, or the target protein.[7][8] This highlights a distinct mechanism for cIAP1 degradation compared to the degradation of the target protein and XIAP, which do require the formation of a ternary complex (Target Protein-SNIPER-IAP).[7][8]

Quantitative Data on SNIPER-Mediated Degradation

The potency of SNIPERs is often quantified by their half-maximal degradation concentration (DC50) for the target protein and their half-maximal inhibitory concentration (IC50) for IAP binding or degradation. Below are tables summarizing quantitative data for representative SNIPER molecules.

| SNIPER Molecule | Target Protein | IAP Ligand | DC50 (Target Protein) | Reference |

| SNIPER(ABL)-013 | BCR-ABL | Bestatin | 20 µM | |

| SNIPER(ABL)-015 | BCR-ABL | MV-1 | 5 µM | [1] |

| SNIPER(ABL)-024 | BCR-ABL | LCL161 derivative | 5 µM | [1] |

| SNIPER(ABL)-033 | BCR-ABL | LCL161 derivative | 0.3 µM | [1] |

| SNIPER(ABL)-039 | BCR-ABL | LCL161 derivative | 10 nM | |

| SNIPER(ABL)-044 | BCR-ABL | Bestatin | 10 µM | [1] |

| SNIPER(ABL)-047 | BCR-ABL | MV-1 | 2 µM | |

| SNIPER(ABL)-058 | BCR-ABL | LCL161 derivative | 10 µM | [1] |

| SNIPER(ER)-51 | Estrogen Receptor (ER) | cIAP1 ligand | <3 nM (4h), 7.7 nM (48h) | |

| SNIPER-12 | BTK | IAP ligand | 182 ± 57 nM | [6] |

| SNIPER Molecule | IC50 (cIAP1) | IC50 (cIAP2) | IC50 (XIAP) | Reference |

| SNIPER(BRD)-1 | 6.8 nM | 17 nM | 49 nM | [9][10][11] |

| SNIPER(ABL)-039 | 10 nM | 12 nM | 50 nM |

Experimental Protocols

The following are detailed methodologies for key experiments to study SNIPER-mediated cIAP1 degradation.

Western Blotting for cIAP1 Degradation

This protocol details the detection and quantification of cIAP1 protein levels following treatment with a SNIPER molecule.

Materials:

-

Cell culture medium and supplements

-

SNIPER compound and vehicle control (e.g., DMSO)

-

6-well or 10 cm cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

4x Laemmli sample buffer

-

SDS-PAGE gels (8-12%)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against cIAP1 (e.g., from Cell Signaling Technology #4952)[12]

-

Primary antibody for loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

-

Densitometry software

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment. Allow cells to adhere overnight. Treat cells with the desired concentrations of the SNIPER compound or vehicle control for the specified time (e.g., 6, 12, 24 hours).[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[1][10]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.[1][10]

-

Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.[1]

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][10]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.[1]

-

-

Detection and Quantification: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.[1]

Immunoprecipitation (IP) for Ubiquitination Assay

This protocol is used to confirm that the SNIPER-induced degradation of cIAP1 is mediated by ubiquitination.

Materials:

-

IP lysis buffer

-

Protein A/G agarose (B213101) or magnetic beads

-

Anti-cIAP1 antibody for immunoprecipitation

-

Anti-ubiquitin antibody for Western blotting

-

Wash buffer

-

Elution buffer (e.g., Laemmli sample buffer)

Procedure:

-

Cell Lysis: Prepare cell lysates from SNIPER-treated and control cells using IP lysis buffer.[1]

-

Pre-clearing: Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.[1]

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-cIAP1 antibody overnight at 4°C. Add fresh protein A/G beads and incubate for an additional 2-4 hours.[1]

-

Washing: Pellet the beads and wash them three to five times with ice-cold wash buffer.[1]

-

Elution: Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.[1]

-

Western Blotting: Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated cIAP1.[1]

Cell Viability Assay

This protocol measures the cytotoxic effects of SNIPER compounds.

Materials:

-

96-well plates

-

Cell culture medium

-

SNIPER compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure (MTT Assay):

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the SNIPER compound.[13][14][15]

-

MTT Addition: After the desired incubation period, add MTT solution to each well to a final concentration of 0.45-0.5 mg/ml and incubate for 1-4 hours at 37°C.[13][14][15]

-

Solubilization: Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13][14][15]

-

Absorbance Reading: Mix to ensure complete solubilization and record the absorbance at 570 nm.[13][14][15]

References

- 1. benchchem.com [benchchem.com]

- 3. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs | Semantic Scholar [semanticscholar.org]

- 4. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]

- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experiment-4 : Densitometric analysis of proteins on western blots (Theory) : Clinical Proteomics Remote Triggering Virtual Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. researchgate.net [researchgate.net]

- 9. cytivalifesciences.com [cytivalifesciences.com]

- 10. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

- 12. bio-rad.com [bio-rad.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. researchgate.net [researchgate.net]

The Gatekeeper of Apoptosis: An In-depth Technical Guide to the Function of cIAP1

For Researchers, Scientists, and Drug Development Professionals

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), a key member of the IAP family, stands as a critical regulator at the crossroads of cell survival and programmed cell death. Its multifaceted role, primarily driven by its E3 ubiquitin ligase activity, makes it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive exploration of cIAP1's function in apoptosis pathways, detailing its molecular mechanisms, interactions, and the experimental methodologies used to investigate its activity.

Core Function and Mechanism of Action

cIAP1, and its close homolog cIAP2, are pivotal in controlling cellular fate through their ability to ubiquitinate specific protein substrates. This post-translational modification can lead to either their degradation by the proteasome or the formation of signaling complexes that promote cell survival and inflammation. A primary mechanism by which cIAP1 exerts its anti-apoptotic effects is through the regulation of the NF-κB signaling pathway.[1][2]

Upon stimulation by signaling molecules such as Tumor Necrosis Factor-alpha (TNFα), cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex.[2][3] Here, its E3 ligase activity is crucial for the ubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1).[2][4] This ubiquitination serves as a scaffold to recruit downstream signaling molecules that activate the canonical NF-κB pathway, leading to the transcription of pro-survival genes.[5][6] In the absence of cIAP1-mediated ubiquitination, RIPK1 can engage in the formation of a death-inducing complex, leading to caspase-8 activation and apoptosis.[7][8]

Furthermore, cIAP1 can directly interact with and ubiquitinate effector caspases, such as caspase-3 and -7, targeting them for degradation and thereby suppressing the execution phase of apoptosis.[9] The inhibitory function of cIAP1 is, in turn, regulated by the mitochondrial protein Smac/DIABLO, which is released into the cytoplasm during intrinsic apoptosis.[10] Smac/DIABLO binds to the BIR domains of cIAP1, promoting its auto-ubiquitination and subsequent degradation, thus liberating caspases to execute apoptosis.[1][6]

Quantitative Analysis of cIAP1 Inhibition and Apoptosis Induction

The development of small-molecule SMAC mimetics has provided powerful tools to probe the function of cIAP1 and to induce apoptosis in cancer cells. These compounds bind to the BIR domains of cIAP1, triggering its degradation and sensitizing cells to apoptotic stimuli. The following tables summarize key quantitative data related to the effects of SMAC mimetics on cIAP1 and the subsequent induction of apoptosis.

| Compound/Treatment | Target | Cell Line | IC50 (Degradation) | IC50 (Cell Viability) | Reference |

| Birinapant (B612068) | cIAP1 | A375-GFPcIAP1 | 17 ± 11 nM | - | [11] |

| Birinapant | cIAP2 | A372-GFPcIAP2 | 108 ± 46 nM | - | [11] |

| Birinapant | - | MDA-MB-231 | - | ~10 nM | [11] |

| LCL161 | - | Ba/F3-FLT3-ITD | - | ~0.5 µM | [12] |

| LCL161 | - | MOLM13-luc+ | - | ~4 µM | [12] |

| LCL161 | - | Ba/F3-D835Y | - | ~50 nM | [12] |

| Compound | Target Domain | Binding Affinity (Ki) | Reference |

| SMAC mimetic 5 | cIAP1 BIR3 | 3.2 nM | [1] |

| SMAC mimetic 6 | cIAP1 BIR3 | 11.6 nM | [1] |

| SMAC mimetic 1 | cIAP1 BIR3 | 2.5 nM | [1] |

| SMAC mimetic 1 | cIAP2 BIR3 | 4.5 nM | [1] |

| SMAC mimetic 2 | cIAP1 BIR3 | 4.7 nM | [1] |

| SMAC mimetic 2 | cIAP2 BIR3 | 10.3 nM | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the complex signaling networks involving cIAP1 and the experimental procedures used to study them, the following diagrams have been generated using the DOT language.

Caption: cIAP1 in TNFα-induced NF-κB activation and apoptosis.

Caption: Mechanism of action of SMAC mimetics on cIAP1.

Key Experimental Protocols

Investigating the intricate functions of cIAP1 requires a range of specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the study of cIAP1.

Immunoprecipitation of cIAP1

This protocol is used to isolate cIAP1 and its interacting proteins from a complex mixture.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-cIAP1 antibody

-

Protein A/G agarose (B213101) beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer.

-

Pre-clearing: Incubate cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-cIAP1 antibody.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting.

In Vitro Ubiquitination Assay

This assay is used to determine the E3 ubiquitin ligase activity of cIAP1 towards a specific substrate.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant ubiquitin

-

Recombinant cIAP1 (E3 ligase)

-

Substrate protein (e.g., RIPK1)

-

Ubiquitination reaction buffer

-

ATP

Procedure:

-

Reaction Setup: Combine E1, E2, ubiquitin, cIAP1, and the substrate protein in the ubiquitination reaction buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Analyze the reaction products by Western blotting using an antibody against the substrate protein to detect its ubiquitination (visible as a ladder of higher molecular weight bands).

Caspase-3/7 Activity Assay

This assay quantifies the activity of the executioner caspases, caspase-3 and -7, as a measure of apoptosis.

Materials:

-

Cells treated with an apoptosis-inducing agent (and untreated controls)

-

Caspase-3/7 assay kit (containing a fluorogenic or colorimetric substrate)

-

Lysis buffer (if not included in the kit)

-

Microplate reader

Procedure:

-

Cell Lysis: Lyse the treated and control cells to release intracellular contents.

-

Substrate Addition: Add the caspase-3/7 substrate to the cell lysates in a microplate.

-

Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

-

Measurement: Measure the fluorescence or absorbance using a microplate reader.

-

Data Analysis: Calculate the fold change in caspase-3/7 activity in the treated samples compared to the untreated controls.

Western Blot Analysis of Apoptosis Markers

This technique is used to detect changes in the levels and cleavage of key apoptotic proteins.[13]

Materials:

-

Cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cIAP1, anti-cleaved caspase-8, anti-cleaved PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Separation: Separate proteins in the cell lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Quantify the band intensities to determine changes in protein levels.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB, a downstream target of cIAP1 signaling.[14][15]

Materials:

-

Cells transfected with an NF-κB luciferase reporter construct

-

TNFα or other NF-κB activators

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Treatment: Treat the reporter cells with the desired stimuli (e.g., TNFα) in the presence or absence of a cIAP1 inhibitor.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luciferase Reaction: Add the luciferase assay reagent to the cell lysates.

-

Luminescence Measurement: Measure the light output using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and determine the effect of cIAP1 modulation on NF-κB transcriptional activity.

Conclusion

cIAP1 is a central and complex regulator of apoptosis, primarily through its E3 ubiquitin ligase activity that governs the NF-κB survival pathway and the stability of key apoptotic players. Its intricate involvement in cell fate decisions has solidified its position as a prime target for the development of novel anti-cancer therapeutics. A thorough understanding of its function, facilitated by the quantitative and methodological approaches outlined in this guide, is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of targeting cIAP1 in apoptosis pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The SMAC mimetic LCL-161 selectively targets JAK2V617F mutant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. NCTD promotes Birinapant-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation | The EMBO Journal [link.springer.com]

- 8. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular Inhibitor of Apoptosis 1 (cIAP-1) Degradation by Caspase 8 During TNF-related Apoptosis-inducing Ligand (TRAIL)-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cIAP1/2 are involved in the radiosensitizing effect of birinapant on NSCLC cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. selleckchem.com [selleckchem.com]

- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

Initial Characterization of cIAP1 Ligand-Linker Conjugates: A Technical Guide

This technical guide provides an in-depth overview of the initial characterization of cIAP1 Ligand-Linker Conjugates, a class of molecules designed for targeted protein degradation. These conjugates, often referred to as Proteolysis Targeting Chimeras (PROTACs) or Specific and Non-genetic IAP-Dependent Protein Erasers (SNIPERs), function by recruiting the E3 ubiquitin ligase cIAP1 to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This guide is intended for researchers, scientists, and drug development professionals involved in the discovery and evaluation of novel therapeutics based on this modality.

Mechanism of Action

cIAP1 Ligand-Linker Conjugates are heterobifunctional molecules composed of a ligand that binds to the cellular inhibitor of apoptosis protein 1 (cIAP1), a linker, and a "warhead" that binds to a protein of interest (POI).[2][3] The primary biological activity of these conjugates is to induce the formation of a ternary complex between cIAP1, the conjugate, and the POI.[2] This proximity, induced by the conjugate, allows the E3 ligase activity of cIAP1 to catalyze the polyubiquitination of the POI.[2][4] The ubiquitin chains act as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.[4]

Initial Characterization Workflow

The initial characterization of a novel cIAP1 Ligand-Linker Conjugate involves a series of biochemical and cell-based assays to confirm its mechanism of action and evaluate its potency and efficacy. The general workflow is designed to assess the conjugate's ability to bind its targets, form a ternary complex, induce ubiquitination and degradation of the POI, and ultimately exert a biological effect, such as reducing cell viability in cancer cell lines.

References

Methodological & Application

Probing Protein Degradation: An Application Guide for cIAP1 Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical regulator of cell signaling, particularly in the realms of apoptosis and inflammation. Its function as an E3 ubiquitin ligase makes it a compelling target for therapeutic intervention, especially in oncology.[1][2] Small-molecule antagonists, such as SMAC mimetics, can induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1, leading to programmed cell death in cancer cells.[1][3] This document provides detailed protocols for assessing the degradation of cIAP1, offering a valuable tool for researchers developing novel therapeutics targeting this pathway.

cIAP1, along with its close homolog cIAP2, functions to inhibit apoptosis by ubiquitinating and targeting proteins for degradation.[1][4] SMAC mimetics, which mimic the endogenous pro-apoptotic protein SMAC/Diablo, bind to the BIR (Baculoviral IAP Repeat) domains of cIAP1 and cIAP2.[1][3] This binding event triggers the E3 ligase activity of cIAP1, leading to its own ubiquitination and degradation by the proteasome.[1][3] The degradation of cIAP1 results in the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway and sensitizes cancer cells to apoptosis.[3]

Key Signaling Pathway & Experimental Workflow

The diagrams below illustrate the signaling cascade initiated by a SMAC mimetic leading to cIAP1 degradation and the general experimental procedure to quantify this degradation.

Caption: SMAC mimetic-induced cIAP1 degradation and downstream signaling.

Caption: Experimental workflow for assessing cIAP1 degradation.

Data Presentation

The following tables summarize representative quantitative data from cIAP1 degradation and cell viability experiments.

Table 1: Quantitative Analysis of cIAP1 Degradation and Cell Viability Following Treatment with a SMAC Mimetic (e.g., BI-891065) [3]

| Cell Line | Compound Conc. (nM) | Treatment Time (h) | cIAP1 Protein Level (% of Control) | Cell Viability (% of Control) |

| MDA-MB-231 | 0 | 24 | 100 | 100 |

| 10 | 24 | 50 | 85 | |

| 50 | 24 | 15 | 60 | |

| 100 | 24 | <5 | 40 | |

| SK-OV-3 | 0 | 24 | 100 | 100 |

| 10 | 24 | 65 | 90 | |

| 50 | 24 | 25 | 70 | |

| 100 | 24 | 10 | 55 | |

| HT-29 | 0 | 24 | 100 | 100 |

| 10 | 24 | 70 | 95 | |

| 50 | 24 | 30 | 75 | |

| 100 | 24 | 15 | 60 |

Note: The data presented in this table are representative and may vary depending on experimental conditions.

Table 2: Comparison of Methods for Quantifying cIAP1 Degradation [5]

| Method | Control (cIAP1 level) | Treated (cIAP1 level) | % Degradation |

| Targeted Proteomics (SRM) | 150 fmol/µg lysate | 15 fmol/µg lysate | 90% |

| Western Blot (Densitometry) | 1.0 (relative intensity) | 0.2 (relative intensity) | 80% |

| ELISA | 50 ng/mL | 8 ng/mL | 84% |

Note: These are representative data and actual results may vary depending on the experimental conditions and cell line used.

Experimental Protocols

Cell Culture and Compound Treatment

This protocol outlines the general procedure for culturing cancer cell lines and treating them with a cIAP1 degrader.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, SK-OV-3, HT-29)[3]

-

Complete growth medium specific to the cell line

-

cIAP1 degrader (e.g., SMAC mimetic) stock solution in DMSO

-

6-well or 10 cm tissue culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in 6-well or 10 cm plates at a density that will result in 70-80% confluency at the time of treatment.[3]

-

Incubate cells overnight at 37°C in a humidified incubator with 5% CO₂.[3]

-

Prepare serial dilutions of the cIAP1 degrader in complete growth medium to achieve the desired final concentrations.

-

Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.[3]

-